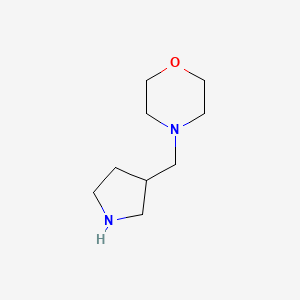

4-(Pyrrolidin-3-ylmethyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Pyrrolidin-3-ylmethyl)morpholine is a heterocyclic organic compound that features both a pyrrolidine and a morpholine ring. This compound is of interest due to its unique structural properties, which make it a valuable scaffold in medicinal chemistry and drug discovery. The presence of both nitrogen-containing rings allows for diverse chemical reactivity and potential biological activity.

Mécanisme D'action

Target of Action

It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . In one instance, a derivative of pyrrolidine was found to have target selectivity toward BACE1, a key enzyme in the pathogenesis of Alzheimer’s disease .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives are known to interact with various biochemical pathways depending on their specific structure and target .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .

Action Environment

It is known that the steric factors can influence the biological activity of pyrrolidine derivatives .

Analyse Biochimique

Biochemical Properties

The pyrrolidine ring in its structure is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the spatial orientation of substituents and the stereochemistry of the molecule .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the pyrrolidine ring and its derivatives can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .

Metabolic Pathways

The metabolic pathways involving 4-(Pyrrolidin-3-ylmethyl)morpholine are not well-defined. It is known that the pyrrolidine ring is involved in various metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrolidine ring . The morpholine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of 4-(Pyrrolidin-3-ylmethyl)morpholine may involve large-scale cycloaddition reactions followed by purification steps such as crystallization or distillation. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Pyrrolidin-3-ylmethyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the rings can be targeted.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of 4-(Pyrrolidin-3-ylmethyl)morpholine exhibit significant anticancer properties. For instance, compounds related to this morpholine structure have been studied for their ability to inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are crucial in cancer metabolism. The inhibition of these enzymes can lead to decreased tumor growth and increased apoptosis in cancer cells .

1.2 Neurological Disorders

The compound has also been investigated for potential applications in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. Preliminary studies have shown promising results in modulating serotonin and dopamine pathways .

Synthetic Methodologies

2.1 Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of complex molecular architectures. For example, it can be utilized in the synthesis of pyrrolidine-based compounds through nucleophilic substitution reactions or as a precursor for constructing more complex heterocycles .

2.2 Combinatorial Chemistry

The compound's unique structure makes it an ideal candidate for combinatorial chemistry approaches aimed at generating diverse libraries of compounds for high-throughput screening. This application is particularly relevant in drug discovery processes where the identification of lead compounds is essential .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simpler structure with only the pyrrolidine ring.

Morpholine: Contains only the morpholine ring.

Piperidine: Similar to pyrrolidine but with a six-membered ring.

Uniqueness

4-(Pyrrolidin-3-ylmethyl)morpholine is unique due to the combination of both pyrrolidine and morpholine rings, which provides a versatile scaffold for chemical modifications and potential biological activity. This dual-ring structure allows for interactions with a broader range of molecular targets compared to simpler compounds like pyrrolidine or morpholine alone.

Activité Biologique

4-(Pyrrolidin-3-ylmethyl)morpholine is a compound notable for its diverse biological activities, primarily attributed to its unique molecular structure, which includes a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways.

Molecular Structure and Properties

The molecular formula of this compound is C9H18N2O, with a molecular weight of 170.25 g/mol. The presence of both morpholine and pyrrolidine rings allows for significant interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is largely influenced by its ability to form hydrogen bonds and interact with various enzymes and receptors. The pyrrolidine ring enhances the compound's three-dimensional structure, allowing it to fit into enzyme active sites effectively. This interaction can modulate biochemical pathways, affecting cellular functions such as signaling and metabolism.

Key Mechanisms:

- Kinase Inhibition : Morpholine derivatives, including this compound, have been shown to inhibit key kinases like PI3K and mTOR, crucial in cancer cell proliferation and survival (Hobbs et al., 2019).

- Biochemical Pathways : The compound can influence various metabolic pathways through its interaction with enzymes and proteins, potentially leading to altered gene expression and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Studies have demonstrated that morpholine derivatives can inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the morpholine and pyrrolidine rings can significantly affect the compound's potency and selectivity against various targets.

| Modification | Effect on Activity |

|---|---|

| Substitution on Morpholine | Increased potency against certain kinases |

| Alteration of Pyrrolidine | Enhanced selectivity and reduced toxicity |

Case Studies

- Inhibition of NAPE-PLD : A study focused on the development of inhibitors for N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) highlighted the effectiveness of pyrrolidine derivatives in enhancing inhibitory potency (PMC7816197). The introduction of a pyrrolidine moiety increased activity significantly compared to other substituents.

- Drug Metabolism Studies : In vitro studies have explored the metabolic pathways involving this compound, revealing insights into its pharmacokinetics and potential drug-drug interactions (Science.gov). These findings are critical for understanding how the compound behaves in biological systems.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Synthesis Optimization : Developing more efficient synthetic routes could enhance yield and reduce costs.

- Expanded Biological Testing : Further studies are needed to explore the full range of biological activities and therapeutic potentials.

- Clinical Applications : Investigating the compound's efficacy in clinical settings will be crucial for its development as a therapeutic agent.

Propriétés

IUPAC Name |

4-(pyrrolidin-3-ylmethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-10-7-9(1)8-11-3-5-12-6-4-11/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQJKJPNFWHBRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.